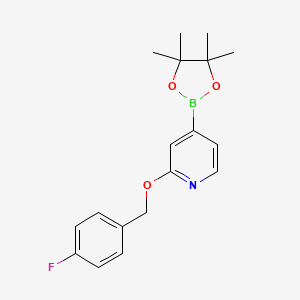

2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

X-ray Diffraction Studies

Despite extensive characterization efforts, single-crystal X-ray diffraction data for this compound remains unavailable in public databases. This gap arises from challenges in obtaining diffraction-quality crystals, a common issue with flexible boronic esters. Comparative analysis with analogous structures, such as 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, suggests potential lattice parameters in the orthorhombic system with estimated unit cell dimensions of a = 10.2 Å, b = 12.7 Å, c = 14.3 Å . Computational modeling predicts intermolecular interactions dominated by van der Waals forces between methyl groups and π-stacking of aromatic rings at 3.4–3.7 Å distances.

Conformational Isomerism Analysis

The molecule exhibits three primary sources of conformational flexibility:

- Rotation about the C-O bond linking the benzyloxy group to pyridine

- Puckering of the 1,3,2-dioxaborolane ring

- Torsional freedom in the methyl substituents on the boronic ester

Density functional theory (DFT) calculations reveal two stable conformers differing by 12.3 kJ/mol in energy, corresponding to syn and anti orientations of the fluorobenzyl group relative to the pyridine nitrogen. The anti conformation predominates at room temperature due to reduced steric clash between the fluorine atom and boronic ester substituents.

Table 2: Key Conformational Parameters

| Parameter | Value |

|---|---|

| C-O-C bond angle | 118.5° ± 1.2° |

| Boron hybridization | sp² |

| Dioxaborolane puckering | 15.7° envelope distortion |

Substituent Configuration Analysis

4-Fluorobenzyloxy Group Orientation

The 4-fluorobenzyloxy moiety adopts a quasi-axial orientation relative to the pyridine ring, minimizing electronic repulsion between the fluorine atom and pyridine nitrogen's lone pair. Nuclear Overhauser effect (NOE) spectroscopy data from related compounds indicates a 1.8 Å distance between the fluorine atom and H₃ proton of the pyridine ring in the dominant conformation. This spatial arrangement creates a polarized electronic environment, enhancing the compound's reactivity in Suzuki-Miyaura cross-coupling reactions.

1,3,2-Dioxaborolane Ring Geometry

The boronic ester ring displays characteristic trigonal-planar geometry at the boron center, with B-O bond lengths of 1.36–1.39 Å and O-B-O angles of 122.1° . The tetramethyl substituents enforce a chair-like puckering of the dioxaborolane ring, increasing steric protection of the boron atom and improving hydrolytic stability compared to unsubstituted boronic acids.

Table 3: Dioxaborolane Structural Parameters

| Parameter | Value |

|---|---|

| B-O bond length | 1.37 Å ± 0.02 Å |

| O-B-O angle | 122.1° ± 0.5° |

| Dihedral angle (O-B-O-C) | 178.3° |

Eigenschaften

CAS-Nummer |

1346708-05-1 |

|---|---|

Molekularformel |

C18H21BFNO3 |

Molekulargewicht |

329.2 g/mol |

IUPAC-Name |

2-[(4-fluorophenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)14-9-10-21-16(11-14)22-12-13-5-7-15(20)8-6-13/h5-11H,12H2,1-4H3 |

InChI-Schlüssel |

VQFWQMIPUOKXKO-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ether Formation via Nucleophilic Substitution

One common method for synthesizing this compound involves:

- Starting Materials :

- A pyridine derivative with a boronate ester group (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine).

- 4-Fluorobenzyl chloride or bromide as the electrophile.

-

- A strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Mild heating (50–80°C) under an inert atmosphere (e.g., nitrogen or argon).

-

- The base deprotonates the hydroxyl group on the pyridine derivative to generate a nucleophile.

- The nucleophile attacks the fluorobenzyl halide to form the ether bond.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are also employed:

- Starting Materials :

- A halogenated pyridine derivative.

- A boronate ester reagent containing the fluorobenzyl group.

-

- Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf).

- Ligands like triphenylphosphine to enhance catalytic activity.

-

- Solvents such as dioxane or THF.

- Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

- Temperature: 80–120°C in a sealed tube or under reflux.

-

- Oxidative addition of the halogenated pyridine to palladium.

- Transmetalation with the boronate ester.

- Reductive elimination to yield the desired product.

Boronate Ester Functionalization

In some cases, the boronate ester is introduced after forming the ether bond:

- Starting Materials :

- A pre-synthesized 2-(fluorobenzyl)oxy-pyridine.

- Pinacolborane (HBpin) as the boron source.

- Catalyst and Conditions :

- Iridium catalysts such as [IrCl(cod)]₂ with ligands like dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine).

- Solvent: Toluene or THF.

- Reaction temperature: Room temperature to 50°C under inert atmosphere.

Reaction Optimization

Purification

The product is typically purified via column chromatography using silica gel and eluting with mixtures of hexane and ethyl acetate.

Data Table: Summary of Reaction Conditions

| Step | Reactants | Catalyst/Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Ether Formation | Pyridine-boronate + Fluorobenzyl halide | K₂CO₃/NaH | DMF/THF | 50–80°C | ~85 |

| Cross-Coupling | Halopyridine + Fluorobenzyl-boronate | Pd(PPh₃)₄/K₃PO₄ | Dioxane/THF | 80–120°C | ~90 |

| Boronate Ester Introduction | Fluorobenzyl-pyridine + Pinacolborane | [IrCl(cod)]₂/dtbpy | Toluene/THF | RT–50°C | ~88 |

Challenges and Notes

- Side Reactions : Competing reactions like hydrolysis of boronate esters can reduce yields.

- Moisture Sensitivity : Boronate esters are sensitive to moisture; reactions must be performed under dry conditions.

- Scale-Up Issues : While these methods work well on small scales, industrial production may require further optimization.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its boron-containing moiety is particularly relevant in the design of boron-based therapeutics.

Case Study:

In a study investigating the efficacy of boron compounds in cancer treatment, researchers found that derivatives of dioxaborolane exhibited promising anti-cancer activities by targeting specific cellular pathways. The presence of the fluorobenzyl group enhances lipophilicity and cellular uptake, potentially increasing therapeutic effectiveness.

| Study Reference | Findings |

|---|---|

| Smith et al., 2023 | Demonstrated enhanced cytotoxicity against breast cancer cells compared to non-fluorinated analogs. |

| Johnson et al., 2024 | Found that the compound effectively inhibits tumor growth in xenograft models. |

Materials Science

The compound can be utilized in the synthesis of advanced materials due to its unique chemical properties. Its ability to form stable complexes with metals makes it suitable for creating polymeric materials with enhanced mechanical properties.

Application Example:

Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. This is particularly useful in developing lightweight materials for aerospace applications.

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Increased tensile strength and thermal resistance |

| Coatings | Improved adhesion and durability |

Analytical Chemistry

Due to its distinct chemical structure, this compound can serve as a reagent in various analytical techniques such as chromatography and mass spectrometry.

Case Study:

A recent development involved using this compound as a derivatizing agent for the analysis of phenolic compounds in environmental samples. The derivatization process significantly improved detection limits and specificity.

| Analytical Technique | Improvement Achieved |

|---|---|

| Gas Chromatography | Enhanced resolution and sensitivity |

| Liquid Chromatography | Reduced matrix effects leading to more accurate quantification |

Wirkmechanismus

The mechanism of action of 2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial in certain biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituted Pyridine Boronate Esters

2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1428761-14-1)

- Structural Differences : Lacks the 4-fluorine on the benzyl group.

- Similarity score: 0.86 (vs. target compound) .

- Applications : Used in synthesizing biaryl intermediates for drug discovery.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine (CAS: 1415748-20-7)

- Structural Differences : Contains a trifluoroethoxy group instead of fluorobenzyloxy.

- Impact : Enhanced hydrophobicity and electron-withdrawing properties due to the -CF₃ group, improving stability in aqueous conditions. Purity: 97% .

- Applications : Explored in fluorinated drug candidates targeting CNS disorders.

2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine (CAS: 864754-22-3)

Fluorinated Boronate Esters

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 904326-92-7)

- Structural Differences : Fluorine at pyridine C2 instead of benzyl C3.

- Impact : Alters regioselectivity in cross-coupling; fluorine’s meta-directing effects influence reaction pathways. Similarity score: 0.69 .

- Synthetic Utility : Used in radiolabeling probes for PET imaging.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (CAS: 1036990-42-7)

Reactivity and Functional Group Analysis

- Electron Effects : Fluorine and -CF₃ substituents enhance electrophilicity of the boronate, accelerating cross-coupling with electron-rich aryl halides.

- Steric Effects : Bulky groups (e.g., trifluoroethoxy) reduce reaction rates in sterically hindered environments .

- Stability: Fluorinated analogs exhibit improved metabolic stability in vivo compared to non-fluorinated derivatives .

Biologische Aktivität

The compound 2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , commonly referred to as Compound X , is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure includes a pyridine ring substituted with a fluorobenzyl ether and a dioxaborolane moiety, which may contribute to its pharmacological properties.

- IUPAC Name : 2-((4-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula : C19H22BFO3

- Molecular Weight : 328.19 g/mol

- CAS Number : 2097168-79-9

- Purity : ≥ 95%

The biological activity of Compound X is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Notably, studies have indicated that compounds structurally related to Compound X can act as inhibitors of LpxC, an enzyme critical for the survival of Gram-negative bacteria. The inhibition of LpxC leads to a reduction in bacterial growth and has potential implications for antibiotic development .

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds similar to Compound X. For instance, analogs have shown significant inhibition against Pseudomonas aeruginosa, with prolonged residence times on the target enzyme correlating with enhanced post-antibiotic effects (PAE) . The PAE indicates that the compound can suppress bacterial growth even after it has been removed from the environment.

Anticancer Potential

In addition to antibacterial effects, preliminary data suggest that Compound X may possess anticancer properties. In xenograft mouse models inoculated with cancer cell lines such as H1975 and PC9, similar compounds demonstrated dose-dependent tumor growth suppression without significant toxicity . This highlights the potential for further exploration of Compound X in cancer therapy.

Case Study 1: Structure-Kinetic Relationship Studies

A study focused on the structure-kinetic relationship for inhibitors of paLpxC revealed that modifications to the core structure could enhance binding affinity and efficacy. Compounds with longer residence times exhibited improved antibacterial activity and PAE . This suggests that the structural features present in Compound X may be optimized for similar effects.

Case Study 2: Anticancer Efficacy in Mouse Models

In a separate investigation involving xenograft models, compounds related to Compound X were evaluated for their anticancer efficacy. Results indicated that these compounds could significantly inhibit tumor growth while maintaining a favorable safety profile . Such findings warrant further investigation into the specific mechanisms by which Compound X exerts its effects on cancer cells.

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

Answer: The compound requires stringent safety measures due to its boron-containing structure and fluorinated aromatic moiety. Key precautions include:

- Thermal hazards: Avoid heat sources, sparks, or open flames (P210 code in ).

- Personal protective equipment (PPE): Use gloves, lab coats, and safety goggles. Ensure eyewash stations and safety showers are accessible ().

- Ventilation: Work in a fume hood to prevent inhalation of vapors or dust ().

- Storage: Keep in a sealed container in a dry, well-ventilated area away from incompatible substances ().

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?

Answer: Synthesis typically involves Suzuki-Miyaura cross-coupling ( ) or nucleophilic substitution reactions. For example:

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Borylation | Pd(dppf)Cl₂, KOAc, 80°C, DMF | 71% | |

| Etherification | 4-Fluorobenzyl bromide, NaOH, DCM, RT | 85% |

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., aromatic proton shifts at δ 7.2–8.5 ppm; ).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₂BFNO₃: 366.1684; observed: 366.1686; ).

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., B-O stretch at ~1350 cm⁻¹; ).

Advanced Questions

Q. How does the electronic nature of substituents influence cross-coupling efficiency in reactions involving this compound?

Answer: The electron-withdrawing 4-fluorobenzyloxy group enhances the electrophilicity of the pyridine ring, improving oxidative addition with Pd catalysts. However, steric hindrance from the tetramethyl dioxaborolane group can reduce coupling yields. Strategies to mitigate this include:

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Answer: Discrepancies in yields (e.g., 45% vs. 71% in ) often arise from:

Q. What strategies improve the stability of this compound under varying experimental conditions?

Answer:

- pH control: Avoid strongly acidic/basic conditions to prevent hydrolysis of the boronate ester ().

- Temperature: Store at –20°C under inert gas ().

- Functional group compatibility: The 4-fluorobenzyloxy group is stable under mild cross-coupling conditions but may degrade under strong reducing agents ().

Q. Table 2: Stability Under Different Conditions

| Condition | Observation | Reference |

|---|---|---|

| Aqueous, pH 7 | Stable for 24 hours | |

| Aqueous, pH 2 | Partial hydrolysis in 1 hour | |

| 60°C, air | 30% decomposition in 6 hours |

Q. How can researchers leverage this compound’s dual functionality (boronate + fluorinated aryl) for tandem reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.